molecular formula C30H22N6 B13991732 N-(pyridin-2-yl)-4-(2-(6-(pyridin-2-ylamino)pyridin-3-yl)phenyl)isoquinolin-1-amine

N-(pyridin-2-yl)-4-(2-(6-(pyridin-2-ylamino)pyridin-3-yl)phenyl)isoquinolin-1-amine

Cat. No.: B13991732
M. Wt: 466.5 g/mol
InChI Key: LXFLXNSCFNCGHX-UHFFFAOYSA-N
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Description

N-(pyridin-2-yl)-4-(2-(6-(pyridin-2-ylamino)pyridin-3-yl)phenyl)isoquinolin-1-amine is a complex organic compound that features multiple pyridine and isoquinoline rings

Preparation Methods

The synthesis of N-(pyridin-2-yl)-4-(2-(6-(pyridin-2-ylamino)pyridin-3-yl)phenyl)isoquinolin-1-amine can be achieved through a multi-step process involving the formation of key intermediates. One common method involves the use of N-hetaryl ureas and alcohols in a catalyst-free environment. This environmentally friendly technique allows for the high-yield synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .

Chemical Reactions Analysis

N-(pyridin-2-yl)-4-(2-(6-(pyridin-2-ylamino)pyridin-3-yl)phenyl)isoquinolin-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and isoquinoline rings, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(pyridin-2-yl)-4-(2-(6-(pyridin-2-ylamino)pyridin-3-yl)phenyl)isoquinolin-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as light-emitting diodes (LEDs) and organic semiconductors.

Mechanism of Action

The mechanism of action of N-(pyridin-2-yl)-4-(2-(6-(pyridin-2-ylamino)pyridin-3-yl)phenyl)isoquinolin-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-(pyridin-2-yl)-4-(2-(6-(pyridin-2-ylamino)pyridin-3-yl)phenyl)isoquinolin-1-amine can be compared with other similar compounds, such as:

    N-pyridin-2-yl carbamates: These compounds share a similar pyridine structure but differ in their functional groups and overall molecular architecture.

    N-quinolin-2-yl carbamates: These compounds feature a quinoline ring instead of an isoquinoline ring, leading to different chemical and biological properties.

    N-isoquinolin-1-yl carbamates: These compounds have an isoquinoline ring but may differ in the substituents attached to the ring.

The uniqueness of this compound lies in its specific combination of pyridine and isoquinoline rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C30H22N6

Molecular Weight

466.5 g/mol

IUPAC Name

N-pyridin-2-yl-4-[2-[6-(pyridin-2-ylamino)pyridin-3-yl]phenyl]isoquinolin-1-amine

InChI

InChI=1S/C30H22N6/c1-2-10-23(22(9-1)21-15-16-29(33-19-21)35-27-13-5-7-17-31-27)26-20-34-30(25-12-4-3-11-24(25)26)36-28-14-6-8-18-32-28/h1-20H,(H,31,33,35)(H,32,34,36)

InChI Key

LXFLXNSCFNCGHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(C=C2)NC3=CC=CC=N3)C4=CN=C(C5=CC=CC=C54)NC6=CC=CC=N6

Origin of Product

United States

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